molecular formula C21H22N2O4S B2846357 (3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 1797874-68-0

(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2846357
CAS No.: 1797874-68-0
M. Wt: 398.48
InChI Key: FEJMXTWMTXDEPJ-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . Azetidine, on the other hand, is a saturated heterocycle with three carbon atoms and one nitrogen atom.


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .


Molecular Structure Analysis

Isoxazole has a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions . Azetidine also has a four-membered ring structure with one nitrogen atom.


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .

Scientific Research Applications

Oxazolidinones in Antimicrobial Research

Oxazolidinones, a class of compounds to which the azetidinyl and isoxazolyl moieties of the compound might be structurally or functionally related, have been extensively studied for their unique mechanism of protein synthesis inhibition. This class displays bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a prominent oxazolidinone, has shown promise in treating infections due to resistant gram-positive organisms, suggesting potential research applications of related compounds in developing new antimicrobial agents (Diekema & Jones, 2012).

Isoxazoline Derivatives in Anticancer Research

Isoxazolines, sharing a structural motif with the isoxazolyl group in the compound of interest, have been identified in natural sources and have uses as anticancer agents. Research focuses on isolating these derivatives and understanding their anticancer activities, highlighting the importance of structural-activity relationships and stereochemical aspects in medicinal chemistry. This avenue of research underscores the potential of isoxazoline-containing compounds in developing novel anticancer drugs (Kaur et al., 2014).

Applications in Environmental Pollution Treatment

Certain compounds with sulfonyl groups, akin to the isobutylsulfonyl moiety, have been studied for their role in the treatment of organic pollutants. Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown potential in degrading recalcitrant compounds in wastewater. This suggests that compounds with specific functional groups could be explored further for environmental remediation applications (Husain & Husain, 2007).

Neuroprotective and CNS Stimulating Effects

The broader class of compounds with phenolic glycosides, potentially related to the glycoside nature inferred in the compound's structure, has shown neuroprotective, anti-inflammatory, and CNS stimulating effects in various preclinical models. This suggests a research interest in exploring similar compounds for potential applications in treating neurological disorders (Liu et al., 2018).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target . For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. Without specific information on “(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone”, it’s difficult to provide accurate information.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-14(2)13-28(25,26)17-11-23(12-17)21(24)16-8-9-19-18(10-16)20(27-22-19)15-6-4-3-5-7-15/h3-10,14,17H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJMXTWMTXDEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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